N-(3-ethoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
“N-(3-ethoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of triazole compounds can be achieved through various methods. For instance, 1,2,4-triazole-3-carboxamides have been prepared from 1,2,4-triazole-3-carboxylates under mild conditions . Efficient synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with liberation of alcohol as a by-product .
Molecular Structure Analysis
Triazoles exist in two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending upon the position of the nitrogen atoms in the rings . The molecular structure of triazoles allows them to readily bind in the biological system with a variety of enzymes and receptors .
Chemical Reactions Analysis
Triazole compounds, due to their unique structure, can undergo a variety of chemical reactions. For instance, 1,2,4-triazole-3-carboxamides can be synthesized from esters and amines under neutral conditions . This reaction proceeds in toluene under microwave conditions .
Physical And Chemical Properties Analysis
Triazoles are nitrogenous heterocyclic compounds. They are five-membered heterocycles with three nitrogen atoms and two carbon atoms . The physical and chemical properties of a specific triazole compound like “N-(3-ethoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” would depend on its specific structure and substituents.
Scientific Research Applications
- Compound 5c demonstrated the best inhibitory activities, with an IC50 of 6.80±0.14 μM for acetylcholinesterase and 1.91±0.12 μM for butyrylcholinesterase. Molecular docking studies revealed interactions with both the catalytic active site and peripheral anionic site of acetylcholinesterase .
- Further studies could explore its efficacy in animal models and clinical trials to validate its therapeutic potential .
Cholinesterase Inhibition
Anti-Alzheimer’s Potential
Cytotoxic Effects
Mechanism of Action
Target of Action
Indole derivatives and triazine compounds are known to bind with high affinity to multiple receptors , which suggests that “N-(3-ethoxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide” might also interact with multiple targets in the body.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the biological activities of indole derivatives , it is possible that this compound could have a range of effects depending on the specific targets it interacts with.
Future Directions
Triazole compounds have shown promising results in various fields, including medicinal chemistry. They exhibit a wide range of biological activities and are present in a number of drug classes . Therefore, the future research directions could include the design and synthesis of new triazole derivatives with enhanced properties and activities.
properties
IUPAC Name |
N-(3-ethoxypropyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-2-25-12-6-9-18-15(23)14-16(24)22-11-10-21(17(22)20-19-14)13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHLZWBQQXGKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
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